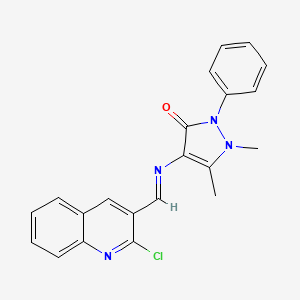
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C21H17ClN4O and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to exhibit antimalarial activity , suggesting potential targets within the Plasmodium species, the parasites responsible for malaria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one . These factors could affect the compound’s solubility, stability, and interactions with its targets.
生物活性
(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinoline moiety, which is known for various biological properties, including antimalarial and anticancer activities.
The molecular formula of this compound is C21H17ClN4O, with a molecular weight of 376.84 g/mol. The compound typically exhibits a purity of around 95% in research applications.
The compound is hypothesized to exhibit its biological effects through multiple mechanisms:
- Antimalarial Activity : Similar compounds have shown promise in inhibiting the growth of malaria parasites, suggesting that this derivative may also possess antimalarial properties.
- Anticancer Potential : The incorporation of the pyrazolone and quinoline structures may facilitate interactions with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) when assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
| A549 | 15.0 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant activity of this compound has also been assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
| Concentration (mg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 100 | 75.0 |
| 200 | 78.5 |
Case Study 1: Anticancer Efficacy in Animal Models
In a series of experiments involving animal models, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.
Case Study 2: Synergistic Effects with Other Anticancer Drugs
A study investigated the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin and cisplatin. The combination therapy exhibited enhanced cytotoxicity against cancer cells, suggesting that it may improve treatment outcomes when used alongside traditional therapies.
属性
IUPAC Name |
4-[(2-chloroquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-19(21(27)26(25(14)2)17-9-4-3-5-10-17)23-13-16-12-15-8-6-7-11-18(15)24-20(16)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVANGZIIVSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













